molecular formula C4H7NO2S B13902311 (R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide

(R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B13902311
M. Wt: 133.17 g/mol
InChI Key: YQYVLIKFODWGAV-SCSAIBSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2,3-dihydrothiophene 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the oxidation of dihydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-2,3-dihydrothiophene 1,1-dioxide can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2,3-dihydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of ®-3-Amino-2,3-dihydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The compound’s ability to undergo redox reactions also makes it a potential candidate for use in oxidative stress-related studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-2,3-dihydrothiophene 1,1-dioxide is unique due to its specific structural features, such as the presence of both an amino group and a sulfone groupAdditionally, its chiral nature adds another layer of complexity and potential for enantioselective synthesis and applications .

Properties

Molecular Formula

C4H7NO2S

Molecular Weight

133.17 g/mol

IUPAC Name

(3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine

InChI

InChI=1S/C4H7NO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3,5H2/t4-/m1/s1

InChI Key

YQYVLIKFODWGAV-SCSAIBSYSA-N

Isomeric SMILES

C1[C@@H](C=CS1(=O)=O)N

Canonical SMILES

C1C(C=CS1(=O)=O)N

Origin of Product

United States

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